Dichloroimipramine Hydrochloride

Description

Properties

IUPAC Name |

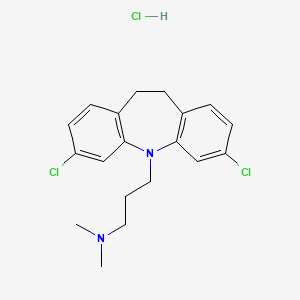

3-(2,9-dichloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl2N2.ClH/c1-22(2)10-3-11-23-18-12-16(20)8-6-14(18)4-5-15-7-9-17(21)13-19(15)23;/h6-9,12-13H,3-5,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIGPUHBKAQZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C=CC(=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115189-28-1 | |

| Record name | 3,7-Dichloroimipramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115189281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-DICHLOROIMIPRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIX9E95Q11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dichloroimipramine Hydrochloride typically involves the chlorination of Imipramine. The process includes the reaction of Imipramine with chlorine gas in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction yields Dichloroimipramine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in batch reactors, followed by purification steps such as recrystallization and filtration to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Dichloroimipramine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol

Major Products:

Oxidation: Dichloroimipramine N-oxide.

Reduction: Dichloroimipramine.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Dichloroimipramine Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Employed in studies related to neurotransmitter pathways and receptor binding assays.

Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the pharmacokinetics and pharmacodynamics of tricyclic antidepressants.

Industry: Utilized in the development of new pharmaceutical formulations and as an impurity standard in quality control processes .

Mechanism of Action

Dichloroimipramine Hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their activity. The compound binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The following table highlights key differences between Dichloroimipramine Hydrochloride and related TCAs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structural Features |

|---|---|---|---|---|

| Dichloroimipramine HCl | C₁₉H₂₂Cl₂N₂·HCl | 397.72 | 796073-69-3 | 3,7-dichloro substitution on dibenzazepine ring; tertiary amine side chain |

| Imipramine HCl | C₁₉H₂₄N₂·HCl | 316.87 | 113-52-0 | No chlorine substituents; tertiary amine side chain |

| Clomipramine HCl | C₁₉H₂₃ClN₂·HCl | 351.32 | 17321-77-6 | 3-chloro substitution on dibenzazepine ring; tertiary amine side chain |

| Desipramine HCl | C₁₈H₂₂N₂·HCl | 302.84 | 58-28-6 | Secondary amine side chain; metabolite of imipramine |

Key Observations :

- Side Chain Variations: Desipramine, a demethylated metabolite of imipramine, lacks the tertiary amine group, reducing its anticholinergic effects but retaining norepinephrine reuptake inhibition .

Pharmacological and Metabolic Differences

Receptor Affinity and Mechanism of Action

- Imipramine: Inhibits serotonin (SERT) and norepinephrine (NET) reuptake with moderate affinity (SERT Ki: ~1.1 µM; NET Ki: ~0.3 µM) .

- Clomipramine : Higher selectivity for SERT (Ki: ~0.14 µM) due to 3-chloro substitution, making it more effective in obsessive-compulsive disorder .

- Dichloroimipramine: Predicted to exhibit stronger SERT/NET inhibition than imipramine due to electron-withdrawing chlorine atoms enhancing binding affinity.

Metabolic Pathways

- Imipramine : Primarily metabolized via CYP2D6 and CYP2C19 to desipramine (active metabolite) and 2-hydroxyimipramine .

- Clomipramine : Demethylated to desmethylclomipramine, retaining pharmacological activity .

- Dichloroimipramine: Likely undergoes hepatic metabolism, but chlorination may slow degradation, leading to prolonged half-life.

Analytical and Quality Control Considerations

This compound is monitored as an impurity in imipramine formulations. The USP specifies limits for related compounds in imipramine:

Biological Activity

Dichloroimipramine hydrochloride is a tricyclic antidepressant (TCA) derived from imipramine, primarily used for its antidepressant properties. This article explores its biological activity, including pharmacodynamics, mechanisms of action, clinical studies, and potential side effects.

Pharmacodynamics

Dichloroimipramine functions by inhibiting the reuptake of neurotransmitters, specifically norepinephrine and serotonin, in the central nervous system. This mechanism increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression. The compound exhibits a high affinity for serotonin transporters (5-HT) and norepinephrine transporters (NET), with Ki values indicating its potency:

| Target | Ki Value (nM) |

|---|---|

| Serotonin Transporter | 1.3 - 20 |

| Norepinephrine Transporter | 20 - 142 |

The primary mechanism involves blocking the sodium-dependent serotonin transporter and norepinephrine transporter, which reduces the reuptake of these neurotransmitters by neurons. This action is crucial for patients suffering from depression, as it addresses the underlying neurotransmitter deficiencies associated with the condition .

Additionally, dichloroimipramine has been shown to influence various receptor systems:

- Histamine Receptors : It can reprogram tumor-associated macrophages from an immunosuppressive to an immunostimulatory state .

- Muscarinic Receptors : Its anticholinergic effects can lead to side effects such as dry mouth and constipation .

Efficacy in Depression

Several studies have assessed the efficacy of dichloroimipramine in treating depression:

- Postpsychotic Depression Study : A double-blind study involving patients with schizophrenia showed that those treated with dichloroimipramine experienced significant improvements in depressive symptoms compared to placebo .

- Chronic Depression Treatment : In a six-week trial involving patients with chronic depression, dichloroimipramine led to marked improvements in depressive symptoms and overall functioning. Approximately 45% of patients responded favorably compared to only 12% in the placebo group .

- Long-term Effects : Patients reported remission from both long-standing and newly exacerbated depressive symptoms, indicating its effectiveness in chronic cases .

Side Effects and Considerations

While dichloroimipramine is effective, it is associated with several side effects:

- Common Side Effects : Dry mouth, blurred vision, constipation, urinary retention.

- Serious Risks : Potential for agranulocytosis, photosensitivity reactions, and alterations in blood sugar levels .

- Withdrawal Symptoms : Abrupt cessation can lead to nausea and malaise; thus, gradual tapering is recommended .

Q & A

Q. What are the validated analytical methods for determining the purity and identity of 3,7-Dichloroimipramine Hydrochloride?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are standard techniques for purity assessment. For example, HPLC methods optimized for tricyclic antidepressants (e.g., imipramine derivatives) can be adapted, using a C18 column and mobile phases like acetonitrile-phosphate buffer (pH 3.0) . LC/MS is critical for identifying impurities, as demonstrated in studies of isoprenaline hydrochloride, where fragmentation patterns distinguish structurally similar compounds . Stability testing should follow ICH guidelines, with storage in tightly sealed vials at -20°C to prevent degradation .

Q. How is 3,7-Dichloroimipramine Hydrochloride synthesized, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves chlorination of imipramine hydrochloride precursors. For example, dichloro derivatives are synthesized via electrophilic substitution under controlled pH (2.4–3.5) and temperature (-15°C to 5°C) to minimize side reactions . Key intermediates include 10-hydroxyimipramine BH3-adducts (CAS 20438-96-4), which are purified using column chromatography and characterized via NMR and FTIR . Reaction progress should be monitored using thin-layer chromatography (TLC) with silica gel plates.

Q. What pharmacopeial standards apply to 3,7-Dichloroimipramine Hydrochloride?

- Methodological Answer : Compliance with USP/EP monographs for related tricyclic antidepressants is essential. For instance, imipramine hydrochloride monographs specify limits for related substances (e.g., ≤0.1% for individual impurities) . Titration with 0.1 M perchloric acid (non-aqueous) is a standard assay method, as described for dopamine hydrochloride, where 1 mL of titrant equals 18.96 mg of analyte . Bacterial endotoxin testing (≤16.67 IU/mg) is required for parenteral formulations .

Advanced Research Questions

Q. How can experimental design address contradictions in reported pharmacological activity of 3,7-Dichloroimipramine Hydrochloride?

- Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., cell lines, receptor binding protocols). A factorial design should test critical variables:

- Concentration ranges : Dose-response curves (e.g., 1 nM–10 µM) to identify IC50/EC50 values .

- Buffer composition : Compare results in phosphate-buffered saline vs. HEPES, as ionic strength affects ligand-receptor interactions .

- Control compounds : Use imipramine hydrochloride as a reference to validate assay specificity .

Statistical tools like ANOVA can isolate confounding factors, while replication across independent labs reduces bias .

Q. What strategies optimize formulation stability for 3,7-Dichloroimipramine Hydrochloride in aqueous solutions?

- Methodological Answer : Stability is pH-dependent; aim for pH 4.0–5.0 to balance solubility and degradation. Excipients like citrate buffers (4.5 mM) and antioxidants (0.01% ascorbic acid) reduce oxidation . Lyophilization improves long-term storage: pre-freeze at -80°C, then dry under vacuum (0.05 mBar) for 48 hours . Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life, with HPLC monitoring degradation products like 10-hydroxy metabolites .

Q. How can researchers resolve spectral interference in UV/Vis assays of 3,7-Dichloroimipramine Hydrochloride?

- Methodological Answer : Matrix effects from biological samples (e.g., plasma) require sample cleanup via solid-phase extraction (C18 cartridges, eluted with methanol:water 70:30) . Derivitization with 1,2-naphthoquinone-4-sulfonic acid (λmax = 484 nm) enhances specificity, as validated for procaine hydrochloride . For LC/MS, use multiple reaction monitoring (MRM) transitions (e.g., m/z 350→212 for the parent ion) to exclude co-eluting impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.